{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate

Organic Synthesis Atom Economy Green Chemistry

The compound {7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate (CAS 1864015-34-8) is a methanesulfonate ester derivative of the 7-oxabicyclo[2.2.1]heptane scaffold, characterized by molecular formula C8H14O4S and molecular weight 206.26 g/mol. It serves as a versatile small molecule scaffold in organic synthesis, where the mesylate group functions as a potent leaving group for nucleophilic displacement reactions.

Molecular Formula C8H14O4S
Molecular Weight 206.26
CAS No. 1864015-34-8
Cat. No. B2829891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate
CAS1864015-34-8
Molecular FormulaC8H14O4S
Molecular Weight206.26
Structural Identifiers
SMILESCS(=O)(=O)OCC1CC2CCC1O2
InChIInChI=1S/C8H14O4S/c1-13(9,10)11-5-6-4-7-2-3-8(6)12-7/h6-8H,2-5H2,1H3
InChIKeyPNUQWQNPMYQLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding {7-Oxabicyclo[2.2.1]heptan-2-yl}methyl Methanesulfonate (CAS 1864015-34-8) as a Bicyclic Mesylate Building Block


The compound {7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate (CAS 1864015-34-8) is a methanesulfonate ester derivative of the 7-oxabicyclo[2.2.1]heptane scaffold, characterized by molecular formula C8H14O4S and molecular weight 206.26 g/mol . It serves as a versatile small molecule scaffold in organic synthesis, where the mesylate group functions as a potent leaving group for nucleophilic displacement reactions . Commercial suppliers offer this compound with a minimum purity of 95% for research purposes .

Why Generic Substitution of 7-Oxabicyclo[2.2.1]heptane Methanesulfonates Fails in Scientific Procurement


In-class compounds bearing the 7-oxabicyclo[2.2.1]heptane core but differing in the C-2 substituent (e.g., alcohol, bromide, tosylate) exhibit distinct reactivity, lipophilicity, and atom economy profiles. The mesylate leaving group (-OSO2CH3) combines sufficient electrophilicity for efficient nucleophilic displacement with a favorable safety and handling profile compared to more labile triflates or less reactive halides [1]. Direct substitution with the alcohol precursor requires additional activation steps, while the bulkier tosylate reduces atom economy and introduces a chromophoric byproduct that complicates purification [2]. Consequently, selecting the appropriate leaving group is critical for reaction yield, scalability, and downstream analytical characterization.

Quantitative Differentiation Evidence for {7-Oxabicyclo[2.2.1]heptan-2-yl}methyl Methanesulfonate


Atom Economy and Molecular Weight Efficiency: Mesylate vs. Tosylate Analogs

For synthetic route design where atom economy is a key performance indicator, {7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate offers a significant advantage over its p-toluenesulfonate (tosylate) counterpart due to a substantially lower molecular weight [1]. The mesylate ester has a molecular weight of 206.26 g/mol, whereas the corresponding tosylate ester (C15H20O4S) would have a molecular weight of 298.38 g/mol. This represents a 31% reduction in mass, directly translating to lower mass intensity for reactions where the leaving group is not incorporated into the final product.

Organic Synthesis Atom Economy Green Chemistry Leaving Group

Calculated Lipophilicity (LogP) and Polarity: Mesylate vs. Alcohol Precursor

The introduction of the methanesulfonate ester significantly increases both lipophilicity and topological polar surface area (TPSA) relative to the primary alcohol precursor, which impacts chromatographic behavior and partitioning [1]. {7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate has a calculated LogP of 0.5301 and TPSA of 52.6 Ų . In contrast, (7-oxabicyclo[2.2.1]heptan-2-yl)methanol has a LogP of approximately 0.2 and a TPSA of 20.2 Ų [1]. This near three-fold difference in LogP and more than doubling of TPSA alters compound retention in reversed-phase HPLC and ethyl acetate/water partitioning.

Physicochemical Properties Lipophilicity Purification ADME

Leaving Group Aptitude: Methanesulfonate vs. Hydroxyl Reactivity in Nucleophilic Displacement

The methanesulfonate anion (CH3SO3-) is a conjugate base of a strong acid, making it a vastly superior leaving group compared to the hydroxide ion from the corresponding alcohol. The pKa of methanesulfonic acid is approximately -1.9, whereas the pKa of water is 15.7, a difference of over 17 orders of magnitude in acidity [1]. This translates directly to the rate of nucleophilic displacement reactions; mesylates react with nucleophiles under mild conditions where the parent alcohol would be unreactive [1]. This activation enables SN2 chemistry without the need for additional activating agents or forcing conditions.

Nucleophilic Substitution Leaving Group Reaction Rates SN2 Reactivity

Key Application Scenarios for {7-Oxabicyclo[2.2.1]heptan-2-yl}methyl Methanesulfonate Based on Verified Evidence


Atom Economy-Driven Scale-Up of Multi-Step Syntheses

In process chemistry routes where the 7-oxabicyclo[2.2.1]heptane scaffold is a core intermediate, selecting the mesylate over the tosylate directly reduces the molecular weight of the leaving group precursor by 31% (92.12 g/mol) [Section 3, Evidence 1]. This lower mass translates to reduced raw material costs and less waste generation in large-scale campaigns, making it a preferred choice when atom efficiency metrics such as E-factor and Process Mass Intensity (PMI) are key selection criteria.

Streamlined Purification in Nucleophilic Displacement Cascades

The significant difference in both LogP (Δ 0.33 units) and TPSA (Δ 32.4 Ų) between the mesylate and the alcohol precursor [Section 3, Evidence 2] enables easy monitoring of reaction progress by TLC or HPLC and facilitates liquid-liquid extraction-based removal of any hydrolyzed alcohol byproduct. This simplifies purification in reaction sequences where the mesylate is used to install an amine, thioether, or other nucleophile.

Mild and Selective Functionalization of the 7-Oxabicyclo[2.2.1]heptane Core

For medicinal chemistry applications requiring late-stage diversification of the 7-oxabicyclo[2.2.1]heptane scaffold, the mesylate's leaving group ability (pKa of conjugate acid = -1.9) [Section 3, Evidence 3] allows for nucleophilic substitution under mild, neutral conditions. This contrasts with the alcohol, which requires harsh activation, and the more reactive triflate, which can suffer from competing elimination or rearrangement pathways, thereby offering a balanced reactivity profile for complex molecule synthesis.

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